6-Nitro-isochroman-1,3-dione 6-Nitro-isochroman-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13927088
InChI: InChI=1S/C9H5NO5/c11-8-4-5-3-6(10(13)14)1-2-7(5)9(12)15-8/h1-3H,4H2
SMILES:
Molecular Formula: C9H5NO5
Molecular Weight: 207.14 g/mol

6-Nitro-isochroman-1,3-dione

CAS No.:

Cat. No.: VC13927088

Molecular Formula: C9H5NO5

Molecular Weight: 207.14 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-isochroman-1,3-dione -

Specification

Molecular Formula C9H5NO5
Molecular Weight 207.14 g/mol
IUPAC Name 6-nitro-4H-isochromene-1,3-dione
Standard InChI InChI=1S/C9H5NO5/c11-8-4-5-3-6(10(13)14)1-2-7(5)9(12)15-8/h1-3H,4H2
Standard InChI Key SOHKDNJLUQRYNG-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 6-nitro-isochroman-1,3-dione consists of a bicyclic framework formed by a benzene ring fused to a γ-lactone ring. The nitro group (-NO₂) occupies the 6-position on the aromatic ring, while the 1- and 3-positions are substituted with ketone oxygen atoms. Computational studies suggest that the nitro group induces significant electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic attack .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₅NO₅
Molecular Weight207.14 g/mol
IUPAC Name6-nitro-4H-isochromene-1,3-dione
Canonical SMILESC1C2=C(C=CC(=C2)N+[O-])C(=O)OC1=O
CAS Registry Number34087-02-0

Synthesis and Preparation

Nitration of Isochroman Precursors

The primary synthetic route involves the nitration of isochroman-1,3-dione or its derivatives. A typical procedure employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions such as over-nitration or ring oxidation . The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 6-position due to steric and electronic factors . Yields range from 45% to 68%, depending on solvent choice (e.g., dichloromethane or acetic acid) and stoichiometry.

Alternative Methods

Physicochemical Properties

Thermal Stability and Phase Behavior

6-Nitro-isochroman-1,3-dione is a crystalline solid at room temperature. While its exact melting point remains unreported in accessible literature, analogs such as 6-nitro-1H,3H-benzo[de]isochromene-1,3-dione exhibit melting points of 226–229°C , suggesting similar thermal stability. The compound’s density is estimated at 1.6±0.1 g/cm³ based on structural analogs .

Solubility and Reactivity

The compound demonstrates limited solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but is sparingly soluble in water (<0.1 mg/mL at 25°C). The anhydride moiety renders it reactive toward nucleophiles such as amines and alcohols, enabling ring-opening reactions to form dicarboxylic acid derivatives .

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The electron-deficient aromatic ring and anhydride functionality make 6-nitro-isochroman-1,3-dione a valuable dienophile in Diels-Alder reactions. For instance, under basic conditions, it undergoes dienolization to generate a reactive diene, which cyclizes with electron-poor alkenes (e.g., chalcones, nitroolefins) to yield bridged polycyclic lactones . These products are structural analogs of natural products with potential bioactivity .

Pharmaceutical Relevance

Although direct pharmacological studies are scarce, structurally related isochroman derivatives exhibit antimicrobial and anti-inflammatory properties. The nitro group may serve as a prodrug motif, undergoing enzymatic reduction to bioactive amine metabolites .

PrecautionRecommendationSource
Personal Protective Equipment (PPE)Gloves, safety goggles, lab coat
VentilationUse in fume hood
StorageCool, dry place; away from bases

Future Research Directions

  • Mechanistic Studies: Detailed kinetic analyses of nitration regioselectivity could optimize synthetic yields .

  • Biological Screening: Collaboration with pharmacological institutes is needed to evaluate anticancer or antimicrobial potential.

  • Green Chemistry: Exploring solvent-free nitration or biocatalytic routes may enhance sustainability .

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